molecular formula C16H18F3NO4 B14786838 tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate

tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate

Cat. No.: B14786838
M. Wt: 345.31 g/mol
InChI Key: CMWIXZDVRJMOAE-UHFFFAOYSA-N
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Description

tert-Butyl ((2R,3S)-5-oxo-2-(2,4,5-trifluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate is a complex organic compound with a unique structure that includes a trifluorophenyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2R,3S)-5-oxo-2-(2,4,5-trifluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. The reaction conditions may include the use of acid or base catalysts, depending on the specific synthetic route.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced through a substitution reaction, where a suitable trifluorophenyl precursor reacts with the intermediate compound.

    Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of tert-Butyl ((2R,3S)-5-oxo-2-(2,4,5-trifluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2R,3S)-5-oxo-2-(2,4,5-trifluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.

    Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products

Scientific Research Applications

tert-Butyl ((2R,3S)-5-oxo-2-(2,4,5-trifluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the development of new drugs and treatments for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl ((2R,3S)-5-oxo-2-(2,4,5-trifluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The compound may affect various cellular pathways, including signaling pathways and metabolic pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

tert-Butyl ((2R,3S)-5-oxo-2-(2,4,5-trifluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    tert-Butyl ((2R,3S)-5-hydroxy-5-(hydroxymethyl)-2-(2,4,5-trifluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate: This compound has a hydroxyl group instead of an oxo group, leading to different chemical and biological properties.

    tert-Butyl ((2R,3S)-5-oxo-2-(2,4,5-difluorophenyl)tetrahydro-2H-pyran-3-yl)carbamate:

Properties

Molecular Formula

C16H18F3NO4

Molecular Weight

345.31 g/mol

IUPAC Name

tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate

InChI

InChI=1S/C16H18F3NO4/c1-16(2,3)24-15(22)20-13-4-8(21)7-23-14(13)9-5-11(18)12(19)6-10(9)17/h5-6,13-14H,4,7H2,1-3H3,(H,20,22)

InChI Key

CMWIXZDVRJMOAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)COC1C2=CC(=C(C=C2F)F)F

Origin of Product

United States

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